molecular formula C12H16N2 B3267727 3-(5-Methyl-1H-indol-1-yl)propan-1-amine CAS No. 46276-89-5

3-(5-Methyl-1H-indol-1-yl)propan-1-amine

Cat. No.: B3267727
CAS No.: 46276-89-5
M. Wt: 188.27 g/mol
InChI Key: VPBCQVOHJUQMDB-UHFFFAOYSA-N
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Description

3-(5-Methyl-1H-indol-1-yl)propan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1H-indol-1-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 5-methylindole with 3-chloropropan-1-amine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole nitrogen, followed by the addition of the alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1H-indol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-(5-Methyl-1H-indol-1-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1H-indol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Indol-3-yl)propan-1-amine: Similar structure but lacks the methyl group at the 5-position.

    5-Methyl-1H-indole: Lacks the propan-1-amine side chain.

    Indole-3-acetic acid: Contains a carboxylic acid group instead of the propan-1-amine side chain.

Uniqueness

3-(5-Methyl-1H-indol-1-yl)propan-1-amine is unique due to the presence of both the 5-methyl group and the propan-1-amine side chain. This combination of structural features may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

3-(5-methylindol-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-10-3-4-12-11(9-10)5-8-14(12)7-2-6-13/h3-5,8-9H,2,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBCQVOHJUQMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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